Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a β-amino ester with a cyanating agent in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or gold complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained ring structure of the azetidine moiety allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
3-Aminoazetidine: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-Boc-azetidine: A protected form of azetidine used in organic synthesis.
Uniqueness
Methyl 3-cyanoazetidine-3-carboxylate, trifluoroacetic acid is unique due to its combination of a cyano group and a carboxylate ester, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C8H9F3N2O4 |
---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
methyl 3-cyanoazetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2O2.C2HF3O2/c1-10-5(9)6(2-7)3-8-4-6;3-2(4,5)1(6)7/h8H,3-4H2,1H3;(H,6,7) |
InChI Key |
BZVDGAHDRXMREW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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